molecular formula C8H8N2 B1346786 Cyclopentylidenemalononitrile CAS No. 5660-83-3

Cyclopentylidenemalononitrile

Cat. No. B1346786
CAS RN: 5660-83-3
M. Wt: 132.16 g/mol
InChI Key: KAAPBKWCUJTRDV-UHFFFAOYSA-N
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Description

Cyclopentylidenemalononitrile is a chemical compound with the molecular weight of 132.16 . It is a liquid at room temperature .


Synthesis Analysis

Cyclopentylidenemalononitrile can be synthesized from cyclopentanone and malononitrile . The reaction is catalyzed by piperidine or sodium acetate, resulting in a cyclopentylidenemalononitrile dimer . Another synthesis method involves the reaction of cyclopentylidenemalononitrile with formaline and carbon disulfide .


Molecular Structure Analysis

The molecular structure of Cyclopentylidenemalononitrile consists of 8 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms . The alkylation of cyclopentylidenemalononitrile with phenacyl bromide in DMF in the presence of aqueous KOH at 20°C leads to 2,2-bis(2-oxo-2-phenylethyl)malononitrile .


Chemical Reactions Analysis

Cyclopentylidenemalononitrile undergoes a complex reaction with aromatic aldehydes, leading to 5,7-dicyano-1-arylidene-4-arylindanes . The same compounds were formed in the reaction of the cyclopentylidenemalononitrile dimer with aldehydes .


Physical And Chemical Properties Analysis

Cyclopentylidenemalononitrile is a liquid at room temperature . Its physical and chemical properties are influenced by its molecular structure, which consists of 8 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .

Scientific Research Applications

Chemical Reactions and Product Formation

Cyclopentylidenemalononitrile is a chemical compound that has been studied for its reactions with various other chemicals. For instance, Abdelrazek et al. (2014) reported that cyclopentanone reacts with malononitrile, catalyzed by piperidine or sodium acetate, to form cyclopentylidenemalononitrile dimer. This reaction produces specific compounds such as 5-aminospiro-[2,6,7,7a-tetrahydroindene-7,1′-cyclopentane]-4,6,6-tricarbonitrile, with their structures established through elemental analysis and spectral data, along with X-ray crystallography (Abdelrazek et al., 2014).

Fluorescence and Biomolecule Labeling

Ylidenemalononitrile enamines, which involve cyclopentylidenemalononitrile, show potential in fluorescence applications. Longstreet et al. (2014) demonstrated that these compounds can undergo rapid amine exchange followed by cyclization with primary amines to yield fluorescent products. Their study found that the fluorescence of these products can be significantly higher than the starting materials and can be tuned across the visible spectrum, highlighting their potential for biomolecule labeling (Longstreet et al., 2014).

Synthesis of Fluorescent Compounds

Further exploring the fluorescence potential of cyclopentylidenemalononitrile, Mirek et al. (1986) found that its reaction with aromatic aldehydes leads to complex reactions forming compounds like 5,7-dicyano-1-arylidene-4-arylindanes. These compounds exhibit strong fluorescence in various solvents, suggesting their utility in creating fluorescent materials (Mirek & Milart, 1986).

Pharmaceutical Applications and Drug Delivery

Cyclopentylidenemalononitrile, due to its chemical properties, could potentially be relevant in pharmaceutical applications. Cyclodextrins, for instance, are cyclic oligomers of glucose forming water-soluble inclusion complexes with small molecules and have been used in drug delivery to improve bioavailability and solubility of drugs. Studies by Davis & Brewster (2004) and Jansook et al. (2018) on cyclodextrins highlight the importance of understanding the interactions between such complex chemical compounds and their potential in pharmaceuticals (Davis & Brewster, 2004); (Jansook et al., 2018).

properties

IUPAC Name

2-cyclopentylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-8(6-10)7-3-1-2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAPBKWCUJTRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205164
Record name Cyclopentylidenemalononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylidenemalononitrile

CAS RN

5660-83-3
Record name Cyclopentylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5660-83-3
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Record name Cyclopentylidenemalononitrile
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Record name Cyclopentylidenemalononitrile
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Record name Cyclopentylidenemalononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentylidenemalononitrile

Citations

For This Compound
54
Citations
FM Abdelrazek, NH Metwally… - Journal of …, 2014 - Wiley Online Library
… On the other hand, we have prepared cyclopentylidenemalononitrile (5) via the condensation of 3 and 4 according to literature method 21. Leaving compound 5 in ethanol with …
Number of citations: 6 onlinelibrary.wiley.com
J Mirek, P Milart - Zeitschrift für Naturforschung B, 1986 - degruyter.com
It was found that instead of the Knoevenagel condensation of cyclopentylidenemalononitrile with aromatic aldehydes, a complex reaction takes place leading to 5,7-dicyano-1-arylidene-…
Number of citations: 18 www.degruyter.com
RA Haggam, HY Moustafa, MG Assy… - Russian Journal of …, 2020 - Springer
… In summary, a series of reactions of cyclopentathiazine and cyclopentylidenemalononitrile with various reagents, resulting in the synthesis of condensed thiapyrane and pyridine …
Number of citations: 3 link.springer.com
MM Kurmach, PS Yaremov, OV Shvets… - Applied …, 2023 - Springer
In this work, Mg-, Ti- and Zn-containing composites with hierarchical beta zeolites were synthesized using an impregnation method. Acid–base properties of the composites were …
Number of citations: 1 link.springer.com
AM Asiri, SW Ng - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
… For our report of the condensation of cyclopentylidenemalononitrile and thiophene-2-carbaldehyde to form 2,5-bis(thienylidene)-1-dicyanomethylene-cyclopentane, a purple-colored …
Number of citations: 1 scripts.iucr.org
AMM El-Saghier, A Khodairy - … , Sulfur, and Silicon and the Related …, 2000 - Taylor & Francis
Coumarin-3-thiocarboxamide 1 was reacted with malononitrile, cyanoacetamide or cyanothioacetamide to give the corresponding thiopyrano(3,4-c)coumarin-1-carbonitrile 2. Also, …
Number of citations: 30 www.tandfonline.com
L Wang, Y Wu, Y Zhao - Journal of Photochemistry and Photobiology A …, 2018 - Elsevier
… A mixture of 3.54 g (20 mmol) 4-(diethylamino)benzaldehyde and 2.64 g (20 mmol) 2-cyclopentylidenemalononitrile was dissolved in 200 ml toluene, then 0.5 ml piperidine was added. …
Number of citations: 0 www.sciencedirect.com
L Wang, R Peng, Y Zhao, F Wu - Optics and Photonics Journal, 2013 - file.scirp.org
… The target liquid dye TO-BDCM was obtained through Knoevenagel condensation between the benzaldehyde 1 [8] and 2-cyclopentylidenemalononitrile. It was a dark-blue and highly …
Number of citations: 2 file.scirp.org
WW Wardakhan, EM Samir - Journal of Chemistry, 2013 - hindawi.com
The reaction of cyclopentanone with either malononitrile or ethyl cyanoacetate gave the corresponding condensated products. The latter underwent some heterocyclic reactions to give …
Number of citations: 1 www.hindawi.com
JJ Baldwin, AW Raab, GS Ponticello - The Journal of Organic …, 1978 - ACS Publications
… Similarly, transformation of cyclopentylidenemalononitrile (18) with piperidine yielded dimer … Preparation of the Cyclopentylidenemalononitrile Dimer (36). Following the procedure of …
Number of citations: 46 pubs.acs.org

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